molecular formula C7H6INO B1293542 4-Iodobenzamid CAS No. 3956-07-8

4-Iodobenzamid

Katalognummer B1293542
CAS-Nummer: 3956-07-8
Molekulargewicht: 247.03 g/mol
InChI-Schlüssel: XRNBLQCAFWFFPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodobenzamide is a compound that has been studied for its potential use in cancer therapy and imaging. It is a derivative of benzamide with an iodine atom substituted at the fourth position of the benzene ring. This compound has been shown to have chemotherapeutic activity and is also used as a tracer for the detection of melanoma due to its ability to be labeled with radioactive isotopes .

Synthesis Analysis

The synthesis of 4-iodobenzamide derivatives has been explored in various studies. For instance, a C-nitroso prodrug, 4-iodo-3-nitrobenzamide, was synthesized and tested against tumor cells . Another study focused on the radiosynthesis of N-(4-dipropylaminobutyl)-4-[125I]-iodobenzamide, which involved electrophilic radio-iododestannylation of a tributyl-stannyl precursor . Additionally, compounds such as N-(2-diethylaminoethyl)-4-iodobenzamide and N-(3-dimethylaminopropyl)-4-iodobenzamide were labeled with carbon-14 and carbon-13 to study their in vivo metabolism .

Molecular Structure Analysis

The molecular structure of 4-iodobenzamide derivatives plays a crucial role in their biological activity and interaction with biological targets. The presence of the iodine atom is significant for the labeling with radioactive isotopes, which is essential for imaging purposes . The substitution pattern on the benzamide moiety can influence the compound's in vivo characteristics, such as its distribution, metabolism, and excretion .

Chemical Reactions Analysis

4-Iodobenzamide derivatives undergo various chemical reactions that are relevant to their biological activity. For example, the prodrug 4-iodo-3-nitrobenzamide is reduced to 4-iodo-3-nitrosobenzamide and eventually to 4-iodo-3-aminobenzamide in tumor cells . This reduction process is linked to the compound's tumoricidal action. In another study, the reduction product of 4-iodo-3-nitrobenzamide was found to covalently bind to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which is a key enzyme in glycolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-iodobenzamide derivatives are influenced by their molecular structure. These properties determine the compound's stability, solubility, and biological behavior. For instance, o-iodobenzamide is resistant to in vivo deiodination or hydrolysis and has a distribution pattern that allows for imaging of the brain and transplanted tumors in animal models . The iodine substitution also facilitates the labeling with radioactive isotopes, making these compounds suitable for nuclear medicine applications .

Wissenschaftliche Forschungsanwendungen

Bildgebungs- und Therapeutikum für Melanome

(N-Diethylaminoethyl)-4-iodobenzamid (IBZA) wurde mit radioaktivem Iod mittels nukleophiler Substitutionsradiojodierung unter Verwendung von Kupferchlorid als Katalysator markiert . Diese Verbindung wurde als potentes Bildgebungs- und Therapeutikum für Melanome identifiziert . Die Faktoren, die die radiochemische Ausbeute der Markierung von IBZA beeinflussen, wie z. B. der pH-Wert des Mediums, die Substratkonzentration, die Reaktionszeit, die Kupfer(I)-chlorid-Konzentration und die Temperatur, wurden untersucht .

Katalysator in Radiojodierungsreaktionen

Kupferverbindungen wurden erfolgreich für die Förderung nukleophiler Substitutionsreaktionen in nicht aktivierten aromatischen Verbindungen eingesetzt, denen elektronenziehende Substituenten fehlen . Kupfer(I)-Salze haben sich als nützlich für die Katalyse von Isotopenaustauschreaktionen bei der Synthese von radiojodiertem N-Isopropyl-Iodoamphetamin erwiesen .

Frühzeitige Erkennung von Metastasen

Die frühzeitige Erkennung von Metastasen ist ein wichtiges diagnostisches Ziel für die erfolgreiche Behandlung von Melanomen . Daher wird seit einiger Zeit die Entwicklung eines effektiven Radiopharmazeutikums mit Melanom-Affinität verfolgt .

Rolle in der Nuklearmedizin

In den letzten Jahren hat das Interesse an der Rolle der Nuklearmedizin bei der Behandlung von Patienten mit malignem Melanom wieder zugenommen . Eine Reihe von Radiopharmazeutika, die mit Einzelphotonen emittierenden Radionukliden markiert sind, wurden für die Malignitätsbildgebung vorgeschlagen .

Verwendung in der biochemischen Forschung

4-Iodobenzamid wird aufgrund seiner einzigartigen Eigenschaften in der biochemischen Forschung eingesetzt . Es wird häufig in Experimenten eingesetzt, die Jodsubstitution und andere chemische Reaktionen beinhalten .

Marker für die ultrastrukturelle Zellverteilung

N-2-Diethylaminoethyl-4-iodobenzamid (127I-BZA) wurde an tumortragenden Mäusen intravenös injiziert, um ultrastrukturelle Zellverteilungsstudien durchzuführen . Diese Verbindung wurde als Marker in diesen Arten von Studien verwendet .

Eigenschaften

IUPAC Name

4-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNBLQCAFWFFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192674
Record name 4-Iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3956-07-8
Record name 4-Iodobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3956-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodobenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003956078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-iodo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136972
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Iodobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-iodobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-IODOBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96ZLM2247
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Crude 4-iodobenzoyl chloride (11.4 g, 42.7 mmol) in THF (75 mL), prepared above, was treated with ammonium hydroxide (5 mL) followed by water (40 mL) at ambient temperature. The reaction mixture was stirred for 3 hours and then partitioned between EtOAc (50 mL) and brine (50 mL). The phases were separated and the organic phase was washed with 10% aqueous NaHCO3 solution (30 mL) and brine (30 mL), dried over Na2SO4, and filtered. The filtrate volume was reduced until a white solid precipitated from solution. The white solid was collected by filtration and washed with diethyl ether to provide the desired product (10.2 g, 41.4 mmol, 97%).
Quantity
11.4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
97%

Synthesis routes and methods II

Procedure details

A total of 20 ml of 15 M ammonium hydroxide was reacted with a solution of 5.4 g p-iodobenzoyl chloride in 25 ml of ether. The crude product was recovered as described in Example 3 and recrystallized from ethanol to yield 3.5 g of p-iodobenzamide as white crystals, m.p. 221°-223°, Rf 0.46.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

The optically pure resin-bound secondary amine resin (from C) was swelled in DCM (200 mL). To the suspension was added pyridine (3.19 g) and then 4-iodobenzoyl chloride (5.3 g, 20.0 millimole). The suspension was shaken overnight. The resin was filtered and washed with 3 portions of DCM, 3 portions of methanol, 3 portions of DCM, and 3 portions of methanol. The resin was dried in vacuo overnight.
[Compound]
Name
secondary amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.19 g
Type
reactant
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodobenzamide
Reactant of Route 2
Reactant of Route 2
4-Iodobenzamide
Reactant of Route 3
Reactant of Route 3
4-Iodobenzamide
Reactant of Route 4
Reactant of Route 4
4-Iodobenzamide
Reactant of Route 5
4-Iodobenzamide
Reactant of Route 6
Reactant of Route 6
4-Iodobenzamide

Q & A

Q1: What is 4-Iodobenzamide primarily investigated for in the context of these research papers?

A1: 4-Iodobenzamide serves as a key structural component in various research compounds, particularly in developing imaging agents for malignant melanoma. This is due to its affinity for melanin, the pigment found in melanoma cells. [, , , ]

Q2: How does the interaction of 4-Iodobenzamide derivatives with melanin contribute to melanoma imaging?

A2: Research suggests that 4-Iodobenzamide derivatives exhibit an affinity for melanin, leading to their accumulation within melanoma cells. This accumulation allows for the detection of melanoma tumors using imaging techniques like SPECT. [, , , ] One study used secondary ion mass spectrometry (SIMS) to confirm the localization of N-(2-diethylaminoethyl)-4-iodobenzamide (I-BZA) within melanosomes, melanin-containing organelles, in both melanoma cells and normal melanocytes. [, ]

Q3: Is there evidence that 4-Iodobenzamide derivatives interact with specific receptors?

A3: Yes, certain 4-Iodobenzamide derivatives, like (2-piperidinylaminoethyl)4-iodobenzamide (PAB) and N-(2-diethylaminoethyl)4-iodobenzamide (IDAB), display a high affinity for sigma-1 receptors. This interaction is suggested as a potential target for imaging and therapy of malignant melanoma. [, ] Another derivative, 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide (4-[125I]BP), showed high affinity binding to sigma receptors in MCF-7 breast cancer cells, suggesting potential for breast cancer imaging. [, ]

Q4: What is the role of 4-Iodobenzamide in the development of targeted radionuclide therapy?

A4: 4-Iodobenzamide derivatives are being explored for targeted radionuclide therapy of melanoma. By attaching a radioactive isotope to the molecule, its melanin affinity could deliver targeted radiation to melanoma cells. [, ] This approach aims to concentrate the radiation's effects on tumor cells while minimizing damage to healthy tissues.

Q5: How does the structure of 4-Iodobenzamide influence its uptake in melanoma cells?

A5: Research indicates that modifying the substituents on the benzamide nitrogen of 4-Iodobenzamide derivatives significantly impacts their pharmacokinetic properties, including melanoma uptake and biodistribution. [, ] For instance, introducing a 3-iodo-4-methoxyphenyl group led to a compound (IMBA) with higher melanoma uptake and improved melanoma/non-target tissue ratios compared to the parent compound BZA. []

Q6: Has the metabolic stability of 4-Iodobenzamide derivatives been investigated?

A6: Yes, studies utilizing carbon-14 labeling have been conducted to assess the in vivo metabolism of 4-Iodobenzamide derivatives. Findings from these studies contribute to understanding the stability and potential metabolic pathways of these compounds. [] One study using SIMS analysis of 14C-I-BZA demonstrated the stability of the amide bond in vivo. []

Q7: What analytical techniques are commonly used to characterize and quantify 4-Iodobenzamide derivatives?

A7: Researchers employ various techniques like secondary ion mass spectrometry (SIMS) [, ], high-performance liquid chromatography (HPLC) [, ], and autoradiography [] to characterize and quantify the distribution and pharmacokinetic properties of 4-Iodobenzamide derivatives in biological systems.

Q8: Are there any concerns regarding the environmental impact of 4-Iodobenzamide derivatives?

A8: While the research papers primarily focus on the biomedical applications of 4-Iodobenzamide derivatives, further investigation is necessary to assess their potential environmental impact and develop strategies for their safe disposal and mitigation of any negative ecological effects. []

Q9: How do researchers ensure the quality and safety of 4-Iodobenzamide derivatives during development and potential clinical translation?

A9: Researchers emphasize meticulous synthesis, purification, and characterization procedures to ensure the quality and safety of 4-Iodobenzamide derivatives. Implementing robust quality control measures throughout the development process is crucial for potential clinical translation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.